Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 153888-47-2
VCID: VC2857915
InChI: InChI=1S/C8H8BrNO3/c1-10-4-5(8(12)13-2)3-6(9)7(10)11/h3-4H,1-2H3
SMILES: CN1C=C(C=C(C1=O)Br)C(=O)OC
Molecular Formula: C8H8BrNO3
Molecular Weight: 246.06 g/mol

Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

CAS No.: 153888-47-2

Cat. No.: VC2857915

Molecular Formula: C8H8BrNO3

Molecular Weight: 246.06 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate - 153888-47-2

Specification

CAS No. 153888-47-2
Molecular Formula C8H8BrNO3
Molecular Weight 246.06 g/mol
IUPAC Name methyl 5-bromo-1-methyl-6-oxopyridine-3-carboxylate
Standard InChI InChI=1S/C8H8BrNO3/c1-10-4-5(8(12)13-2)3-6(9)7(10)11/h3-4H,1-2H3
Standard InChI Key SKLUXWOAEKUQRA-UHFFFAOYSA-N
SMILES CN1C=C(C=C(C1=O)Br)C(=O)OC
Canonical SMILES CN1C=C(C=C(C1=O)Br)C(=O)OC

Introduction

Chemical Properties and Structure

Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS No. 153888-47-2) is characterized by its unique molecular structure that includes a pyridine ring with specific functional groups. The chemical formula is C₈H₈BrNO₃ with a molecular weight of 246.06 g/mol . The compound's IUPAC name is methyl 5-bromo-1-methyl-6-oxopyridine-3-carboxylate . Its structure consists of a pyridine ring with a bromine atom at position 5, a methyl group attached to the nitrogen atom, a carbonyl group at position 6, and a methyl carboxylate group at position 3.

Basic Identification Data

ParameterValue
CAS Number153888-47-2
Molecular FormulaC₈H₈BrNO₃
Molecular Weight246.06 g/mol
IUPAC Namemethyl 5-bromo-1-methyl-6-oxopyridine-3-carboxylate
InChIInChI=1S/C8H8BrNO3/c1-10-4-5(8(12)13-2)3-6(9)7(10)11/h3-4H,1-2H3
InChIKeySKLUXWOAEKUQRA-UHFFFAOYSA-N
SMILESCN1C=C(C=C(C1=O)Br)C(=O)OC

The compound exhibits a planar structure due to the aromatic nature of the pyridine ring, with the bromine atom and methyl carboxylate group extending from this plane. This structural arrangement contributes to its reactivity patterns and potential for functionalization in organic synthesis .

Physical Properties

Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate appears as a solid compound at room temperature. The physical properties of this compound play a crucial role in determining its application potential in various research fields.

Solubility and Solution Preparation

The compound demonstrates varying solubility in different organic solvents, which is an important consideration for laboratory applications. When preparing solutions, it is recommended to select appropriate solvents based on compatibility and desired concentration .

ConcentrationWeight
For 1 mgFor 5 mg
1 mM4.064 mL
5 mM0.8128 mL
10 mM0.4064 mL

For stock solution preparation, it is advised to avoid repeated freezing and thawing of the solution to prevent product degradation. When stored at -80°C, the stock solution should be used within 6 months, while at -20°C, it should be used within 1 month .

Applications in Organic Synthesis and Drug Development

Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure allows for further functionalization, making it a key intermediate in the creation of more complex molecules with potential biological activity .

Pharmaceutical Applications

The compound is particularly valuable in the pharmaceutical industry as a building block for the synthesis of various active pharmaceutical ingredients (APIs). Its pyridine-based structure makes it relevant for developing heterocyclic compounds, which are frequently found in drugs targeting a wide range of diseases .

Pyridine derivatives similar to this compound have demonstrated various biological activities including:

  • Anti-inflammatory properties

  • Antimicrobial activities

  • Anticancer potential

Research Applications

In research settings, Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is utilized for exploring new chemical reactions and synthetic pathways. Its reactivity profile allows chemists to investigate novel transformations and develop new methodologies in organic synthesis . The presence of the bromine atom at position 5 provides a handle for various cross-coupling reactions, which can lead to the development of structurally diverse compounds with potential biological activity.

Computational Chemistry Data

Computational chemistry provides insights into the molecular properties of Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate that can be useful for predicting its behavior in various chemical and biological systems.

Molecular Descriptors

DescriptorValue
TPSA (Topological Polar Surface Area)48.3
LogP0.9344
Hydrogen Bond Acceptors4
Hydrogen Bond Donors0
Rotatable Bonds1

These molecular descriptors provide valuable information about the compound's potential pharmacokinetic properties. The moderate LogP value of 0.9344 suggests a balanced lipophilicity, while the TPSA of 48.3 indicates good cell membrane permeability. The presence of 4 hydrogen bond acceptors and no donors, along with only 1 rotatable bond, suggests a relatively rigid structure that may influence binding interactions with biological targets .

SizePrice RangeTypical Purity
100 mgUS$93.00 - ฿5,571.0095-97%
250 mgUS$148.00 - ฿8,901.0095-97%
1 gUS$377.00 - ฿22,626.0095-97%

The compound is typically available with purity ranging from 95% to 97%, which is suitable for most research applications .

Research Methodologies

When working with Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate in research settings, various methodologies can be employed depending on the specific application.

Sample Preparation

For experimental use, sample solutions are typically provided at concentrations of 10 mM. When preparing stock solutions, it is advisable to select appropriate solvents based on the compound's solubility and the requirements of the specific experiment. Heating the tube to 37°C and oscillating in an ultrasonic bath can help increase solubility if needed .

In Vivo Formulations

For in vivo experiments, formulations typically involve dissolving the compound in DMSO first, followed by the addition of other solvents such as PEG300, Tween 80, and water, or corn oil, depending on the specific application. It is essential to ensure that the solution remains clear after each solvent addition .

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